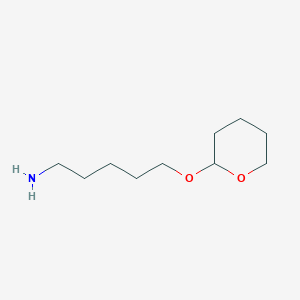5-((Tetrahydro-2H-pyran-2-yl)oxy)pentan-1-amine
CAS No.:
Cat. No.: VC17560332
Molecular Formula: C10H21NO2
Molecular Weight: 187.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H21NO2 |
|---|---|
| Molecular Weight | 187.28 g/mol |
| IUPAC Name | 5-(oxan-2-yloxy)pentan-1-amine |
| Standard InChI | InChI=1S/C10H21NO2/c11-7-3-1-4-8-12-10-6-2-5-9-13-10/h10H,1-9,11H2 |
| Standard InChI Key | DBSSCAGWIYPNDJ-UHFFFAOYSA-N |
| Canonical SMILES | C1CCOC(C1)OCCCCCN |
Introduction
Chemical Identity and Structural Analysis
Molecular Structure and Nomenclature
5-((Tetrahydro-2H-pyran-2-yl)oxy)pentan-1-amine (IUPAC name: 5-[(Oxan-2-yl)oxy]pentan-1-amine) consists of a pentylamine backbone with a tetrahydro-2H-pyran-2-yl ether group at the fifth carbon position. The THP group, a six-membered oxygen-containing heterocycle, introduces steric and electronic effects that influence the compound’s solubility and reactivity. Key structural features include:
-
Molecular formula:
-
Molecular weight: 187.28 g/mol
-
Hybridization: The THP ring adopts a chair conformation, minimizing steric strain, while the ether linkage enhances stability against hydrolysis compared to simpler alkyl ethers .
Table 1: Structural descriptors of 5-((Tetrahydro-2H-pyran-2-yl)oxy)pentan-1-amine
| Property | Value/Description |
|---|---|
| SMILES Notation | C1CCOC(C1)OCCCCCO |
| Topological Polar Surface | 42.1 Ų (amine + ether) |
| Hydrogen Bond Donors | 1 (primary amine) |
| Hydrogen Bond Acceptors | 3 (ether oxygen + amine) |
Synthesis and Manufacturing Processes
Key Synthetic Routes
The synthesis of 5-((Tetrahydro-2H-pyran-2-yl)oxy)pentan-1-amine typically involves multistep protocols, leveraging protective group strategies. A common approach includes:
-
THP Protection of Alcohols:
-
Conversion to Amine:
-
The primary alcohol is converted to an amine via a Gabriel synthesis or Mitsunobu reaction. For example:
-
Table 2: Representative reaction conditions for amine synthesis
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| THP Protection | Dihydropyran, PTSA, CHCl, RT | 85–90 |
| Mitsunobu Reaction | Phthalimide, DIAD, PPh, THF | 70–75 |
| Deprotection | Hydrazine hydrate, EtOH, reflux | 90–95 |
Physicochemical Properties
Solubility and Partition Coefficients
The THP ether moiety enhances lipophilicity, as evidenced by calculated partition coefficients:
-
LogP (Predicted): 1.46 (similar to analogs like 2-bromo-1-(tetrahydro-2H-pyran-4-yl)ethanone) .
-
Aqueous Solubility: ~4.6 mg/mL (estimated via ESOL model), classifying it as "soluble" in polar aprotic solvents .
Spectroscopic Characterization
-
NMR: Key signals include:
-
δ 1.40–1.70 (m, 8H, THP and pentyl CH)
-
δ 3.30–3.90 (m, 5H, THP-O and NH)
-
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
The THP group serves as a protective moiety for amines and alcohols, enabling selective functionalization in complex molecules. For instance:
-
Antiviral Agents: THP-protected amines are intermediates in protease inhibitors, where the ether group stabilizes the molecule during synthetic steps .
-
Antibiotics: Analogous structures are used in macrolide derivatives to modulate bioavailability .
Table 3: Patent applications citing THP-amine derivatives
| Patent Number | Application | Year |
|---|---|---|
| WO202105556 | Hepatitis C virus NS3/4A protease inhibitors | 2021 |
| US2020372812 | Antibacterial macrolide derivatives | 2020 |
Recent Advances and Future Directions
Computational Modeling
Machine learning models predict high gastrointestinal absorption (93% probability) and blood-brain barrier permeability (70% probability) , suggesting potential CNS applications.
Catalytic Applications
Recent studies explore THP-amine complexes as ligands in asymmetric catalysis, improving enantioselectivity in C–N bond-forming reactions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume